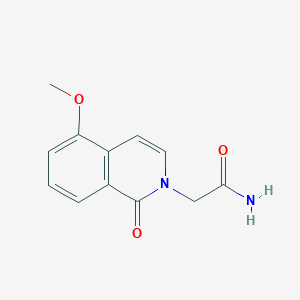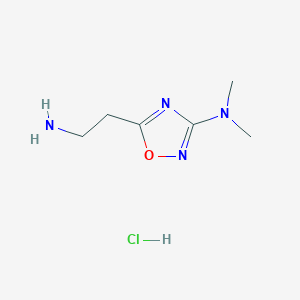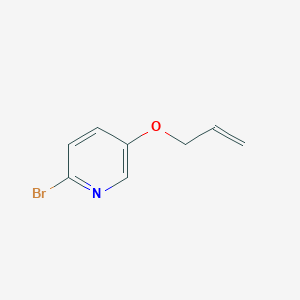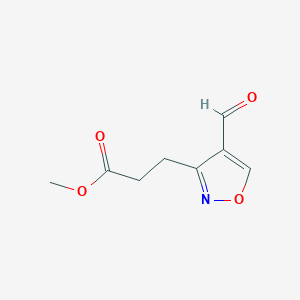![molecular formula C12H19NO4 B2518425 6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyridine-6-carboxylic acid CAS No. 2490435-83-9](/img/structure/B2518425.png)
6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyridine-6-carboxylic acid" is a derivative of dihydropyridine, which is a class of compounds known for their diverse biological activities, including hypoglycemic effects as indicated by the research on related compounds . The structure of this compound suggests that it may have potential pharmacological properties, given the activity of similar dihydropyridine derivatives.
Synthesis Analysis
The synthesis of dihydropyridine derivatives can be complex, involving multiple steps and various reagents. For instance, a five-step diversity-oriented synthesis approach was used to create a series of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, starting from dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate and primary amines . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is characterized by a six-membered ring containing one nitrogen atom and several substituents that can significantly influence the compound's biological activity. The presence of a 2,2-dimethylpropyl group, as seen in related compounds, has been associated with hypoglycemic activity . The specific molecular structure of "this compound" would likely contribute to its unique properties and potential as a therapeutic agent.
Chemical Reactions Analysis
Dihydropyridine derivatives can undergo various chemical reactions, including hydrolysis, arylation, and amidation, as part of their synthesis or modification . The reactivity of the dihydropyridine ring and its substituents allows for the generation of diverse libraries of compounds with potential pharmacological applications. The specific reactions that "this compound" would undergo can be inferred from similar compounds but would need to be empirically determined.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of different substituents at the 6-position of the dihydropyridine ring can lead to variations in hypoglycemic potency among related compounds . The specific properties of "this compound" would need to be characterized through experimental studies, taking into account its unique structural features.
Applications De Recherche Scientifique
Chemical and Catalytic Properties
The study of oxidative cleavage of the CC triple bond during the autoxidation of acetylenic hydrocarbons provided insights into the formation of α-dicarbonyl compounds as intermediates, including the exploration of compounds similar to 6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyridine-6-carboxylic acid. These findings are crucial for understanding the chemical properties and reactivity patterns of such complex molecules (Rao & Pritzkow, 1987).
Surface Chemistry and Catalysis
Another relevant study explored the impact of thermal decomposition of surface oxygen species on the chemical and catalytic properties of oxidized activated carbon. This research offers valuable perspectives on how modifications at the molecular level, akin to those seen in compounds like this compound, can influence material properties and their applications in catalysis (Szymański et al., 2002).
Synthesis and Application in Drug Development
Research on the development of potent and selective inhibitors of enzymes, through the synthesis of compounds labeled with carbon-13 and carbon-14, demonstrates the application of complex molecules in the medical field. This includes the synthesis and application of molecules with structural similarities to this compound for drug development and pharmacokinetic studies (Latli et al., 2017).
Methodologies in Organic Synthesis
The exhaustive C-methylation of carboxylic acids to t-butyl compounds, including benzoic acid and other complex molecules, presents a methodology relevant to the synthesis and modification of compounds like this compound. This research provides insights into synthetic strategies that could be applied to a wide range of chemical entities (Meisters & Mole, 1974).
Propriétés
IUPAC Name |
6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(13,4)9(14)15/h5,7H,6,8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSREEUVKNGNRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CCCN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2518344.png)
![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518345.png)
![cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B2518348.png)







![8-bromo-3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2518363.png)

![benzyl [2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2518365.png)